S-(4-methylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate
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Overview
Description
[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin ring, an oxazole ring, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing the sulfanyl group with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
Biologically, [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE has shown promise as an antibacterial agent. Studies have demonstrated its effectiveness against bacterial biofilms, making it a candidate for developing new antibiotics .
Medicine
In medicine, this compound is being explored for its potential as an enzyme inhibitor. It has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, which are targets for treating various diseases .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action for [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like cholinesterases, preventing them from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: Known for its use in synthesizing various pharmaceuticals.
6-Acetyl-1,4-benzodioxane: Used in organic synthesis and as an intermediate in drug development.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: Exhibits antibacterial and enzyme inhibitory properties.
Uniqueness
What sets [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE apart is its combination of a benzodioxin ring, an oxazole ring, and a sulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C19H15NO4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate |
InChI |
InChI=1S/C19H15NO4S/c1-12-2-5-14(6-3-12)25-19(21)15-11-17(24-20-15)13-4-7-16-18(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
GJIYUJXZDVNHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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